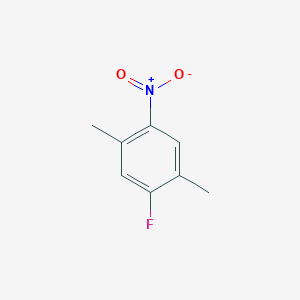

1-Fluoro-2,5-dimethyl-4-nitrobenzene

Description

Contextual Significance of Halogenated Nitrobenzene (B124822) Derivatives in Organic Chemistry

Halogenated nitrobenzene derivatives are of considerable importance in organic synthesis. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The presence of a halogen, such as fluorine, further modulates this reactivity. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, yet its lone pairs can participate in resonance, creating a complex electronic environment that chemists can exploit for selective chemical transformations. This unique interplay of electronic effects makes halogenated nitrobenzenes key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and specialty polymers. nbinno.comgoogle.com

Historical Perspective on the Synthesis and Study of Nitroaromatic Compounds

The study of nitroaromatic compounds dates back to the 19th century, with the first synthesis of nitrobenzene in 1834 often marking a significant milestone. Early research focused on understanding the fundamental reactions of these compounds, particularly nitration and the reduction of the nitro group to form anilines. Over the decades, the synthetic toolbox for creating and modifying nitroaromatics has expanded significantly, allowing for precise control over the substitution patterns on the aromatic ring. This has enabled the development of a vast library of nitroaromatic compounds with tailored properties for various applications.

Position of 1-Fluoro-2,5-dimethyl-4-nitrobenzene within Current Chemical Research

This compound is primarily recognized as a valuable chemical intermediate in organic synthesis. Its specific substitution pattern, featuring a fluorine atom, two methyl groups, and a nitro group, provides a unique combination of steric and electronic properties. Current research interest in this compound lies in its utility as a starting material for creating more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Overview of Research Scope for this compound

The research scope for this compound is primarily centered on its synthetic applications. Key areas of investigation include its use in nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by various nucleophiles to introduce new functional groups. Additionally, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of substituted anilines. These transformations allow for the construction of diverse molecular scaffolds for the development of new pharmaceuticals and agrochemicals. nbinno.com While not extensively studied for its own biological activity, its role as a precursor to biologically active molecules is a central theme in its research profile.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are foundational to its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Solid |

| CAS Number | 1736-88-5 |

Note: This data is compiled from various chemical suppliers and databases. cymitquimica.com

Synthesis and Reactivity

The primary synthetic route to this compound involves the nitration of 2-fluoro-1,4-dimethylbenzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures to achieve the desired regioselectivity and yield.

The reactivity of this compound is dictated by its functional groups:

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to displacement by nucleophiles.

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Further Electrophilic Aromatic Substitution: While the ring is generally deactivated, the directing effects of the existing substituents would influence the position of any further electrophilic attack. The nitro group directs incoming electrophiles to the meta position relative to itself.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the two distinct methyl groups and the aromatic protons, with splitting patterns influenced by fluorine coupling. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbons adjacent to the nitro group are also significantly deshielded. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom, with its chemical shift providing information about its electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants would be determined by the solvent and the magnetic field strength of the NMR spectrometer used for analysis.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPPDPBZDVFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 2,5 Dimethyl 4 Nitrobenzene

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed experimental Infrared (IR) and Raman spectroscopic data for 1-Fluoro-2,5-dimethyl-4-nitrobenzene are not available in the reviewed literature. Vibrational spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

In the absence of experimental data, theoretical calculations could predict the vibrational frequencies. For a molecule like this compound, one would expect to observe characteristic vibrational modes corresponding to its constituent functional groups:

C-F Stretch: The carbon-fluorine bond typically exhibits a strong absorption in the infrared spectrum, generally in the region of 1400-1000 cm⁻¹.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching in the methyl groups would appear in the 2950-2850 cm⁻¹ region.

NO₂ Stretch: The nitro group has two characteristic stretching vibrations: a symmetric stretch usually found in the 1390-1300 cm⁻¹ range and an asymmetric stretch that is typically stronger and appears in the 1560-1480 cm⁻¹ range.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to several bands in the 1600-1400 cm⁻¹ region.

C-N Stretch: The carbon-nitrogen single bond stretch is expected in the 870-820 cm⁻¹ range.

Without experimental spectra, a definitive assignment of vibrational frequencies and a detailed analysis of the molecule's vibrational behavior remain speculative.

X-ray Crystallography for Solid-State Molecular Architecture Determination

For related compounds, such as 1-Chloro-2-methyl-4-nitrobenzene, crystallographic studies have been performed, revealing details about their molecular planarity and intermolecular interactions. researchgate.net For instance, in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecule is essentially planar. researchgate.net One could hypothesize that this compound would also adopt a largely planar conformation to maximize electronic conjugation between the nitro group and the benzene ring. However, without experimental determination through X-ray diffraction, any discussion of its crystal structure, including unit cell parameters, space group, and specific intermolecular interactions, would be entirely theoretical.

Computational and Theoretical Investigations of 1 Fluoro 2,5 Dimethyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Fluoro-2,5-dimethyl-4-nitrobenzene, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to predict its properties.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, the key geometric parameters of interest would be the bond lengths, bond angles, and dihedral angles of the benzene (B151609) ring and its substituents. A crucial aspect of the conformational analysis would be the orientation of the nitro (NO₂) group relative to the plane of the benzene ring. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the ring due to steric hindrance with adjacent substituents—in this case, the methyl group at position 5. X-ray crystallography studies on related compounds, such as 1-Fluoro-4,5-dimethyl-2-nitrobenzene, suggest that the nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization, though steric effects can alter this. The fluorine atom's small van der Waals radius would likely cause minimal steric interaction.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich dimethyl-substituted benzene ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be localized primarily on the electron-withdrawing nitro group and the aromatic ring carbons attached to it.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Reactivity Descriptors (e.g., chemical potential, molecular hardness, electrophilicity index)

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Molecular Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). The presence of the strongly electron-withdrawing nitro group would be expected to give this compound a significant electrophilicity index, indicating its susceptibility to attack by nucleophiles.

A QSAR study on various nitrobenzene (B124822) derivatives demonstrated the utility of these descriptors in predicting chemical behavior and toxicity. niscpr.res.in

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

Prediction of Vibrational Frequencies

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion.

For this compound, characteristic vibrational modes would include:

C-H stretching and bending modes of the aromatic ring and methyl groups.

C-C stretching modes within the benzene ring.

The C-F stretching mode.

The asymmetric and symmetric stretching modes of the NO₂ group, which are typically strong and found in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

The C-N stretching vibration.

Theoretical spectra are often scaled by an empirical factor to correct for systematic errors in the computational method and to achieve better agreement with experimental data. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide a quantitative link between the electronic structure of a molecule and its reactivity. For this compound, the substitution pattern significantly influences its reactivity. The two methyl groups are electron-donating through inductive and hyperconjugation effects, while the fluorine and nitro groups are strongly electron-withdrawing. This creates a complex electronic environment that dictates the molecule's behavior in chemical reactions. For instance, the high electrophilicity conferred by the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.

Mechanistic Insights from Computational Modeling (e.g., SNAr transition states)

Computational modeling is invaluable for elucidating reaction mechanisms, particularly for complex processes like Nucleophilic Aromatic Substitution (SNAr). In the SNAr reaction of this compound, a nucleophile would attack the carbon atom bearing the fluorine, as this position is activated by the electron-withdrawing nitro group in the para position.

The reaction mechanism can be either a stepwise process or a concerted one.

Stepwise Mechanism: This pathway involves the formation of a stable intermediate known as a Meisenheimer complex. The nucleophile adds to the ring, breaking its aromaticity, and in a subsequent step, the leaving group (fluoride) is eliminated, restoring aromaticity.

Concerted Mechanism (CSNAr): In this mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step through a single transition state, without the formation of a stable intermediate. acs.org

DFT calculations can map the potential energy surface of the reaction, allowing for the identification of transition states and intermediates. researchgate.net By calculating the activation energies for different pathways, researchers can predict the most likely mechanism. For fluoronitrobenzenes, the SNAr reaction can be borderline between concerted and stepwise pathways, and the specific mechanism can depend on the nucleophile and reaction conditions. mdpi.comnih.gov

Chemical Reactivity and Transformational Pathways of 1 Fluoro 2,5 Dimethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1-Fluoro-2,5-dimethyl-4-nitrobenzene. This reactivity is contingent on the activation of the benzene (B151609) ring by the electron-withdrawing nitro group, which facilitates the attack of nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The SNAr reaction of this compound occurs selectively at the C-1 position, leading to the displacement of the fluoride (B91410) ion. This regioselectivity is dictated by the powerful activating effect of the para-nitro group.

Fluorine's role as a leaving group in SNAr reactions is noteworthy. Despite being the most electronegative halogen, which forms the strongest carbon-halogen bond, it is an excellent leaving group in this context. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate. Fluorine's strong inductive electron-withdrawing effect makes the attached carbon atom highly electrophilic and susceptible to attack, thereby accelerating the first step. This effect outweighs its reluctance to depart as an anion compared to other halogens. In many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions.

The reaction of this compound with nucleophiles follows a well-established mechanism. A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged Meisenheimer intermediate. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Kinetic studies on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene, with various nucleophiles like piperidine (B6355638) and hydroxide (B78521) ions, have provided deep insight into this process. rsc.orgresearchgate.net The reaction rate is dependent on several factors, including the nucleophilicity of the attacking species, the solvent, and the concentration of the reactants. For instance, reactions with strong nucleophiles like alkoxides or primary and secondary amines proceed readily.

Table 1: Representative SNAr Reactions with Nucleophiles

| Nucleophile | Reagent Example | Typical Product Structure |

|---|---|---|

| Amine | Piperidine | N-(2,5-Dimethyl-4-nitrophenyl)piperidine |

| Alkoxide | Sodium Methoxide | 1-Methoxy-2,5-dimethyl-4-nitrobenzene |

| Hydroxide | Sodium Hydroxide | 2,5-Dimethyl-4-nitrophenol |

Note: This table illustrates the expected products based on the known reactivity of activated aryl fluorides.

The reactivity of the benzene ring in SNAr is critically controlled by its substituents.

Nitro Group : The nitro group at the C-4 position (para to the fluorine) is the primary activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the electron density of the aromatic ring. This activation is most pronounced at the ortho and para positions. Crucially, it stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge onto its oxygen atoms, which lowers the activation energy of the reaction. libretexts.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a pathway to synthetically valuable aniline (B41778) derivatives. The reduction can be carried out to completion or can, under specific conditions, yield partially reduced intermediates.

The most common transformation of the nitro group is its complete reduction to a primary amine (-NH₂), yielding 4-fluoro-2,5-dimethylaniline. This conversion is a cornerstone of synthetic chemistry, as anilines are versatile precursors for dyes, pharmaceuticals, and other fine chemicals. The reduction must be selective to avoid affecting the fluorine atom.

A variety of methods are available for this selective reduction. organic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). scispace.com These methods are generally chemoselective for the nitro group in the presence of an aryl fluoride.

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, room temp., 1-4 atm H₂ | High yield, clean reaction, catalyst can be recycled |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective, widely used in industry |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive substrates |

Under carefully controlled conditions, the reduction of the nitro group can be halted at intermediate oxidation states. The two primary partial reduction products are nitroso (-NO) and hydroxylamino (-NHOH) compounds. For example, catalytic reduction with specific catalysts or using reducing agents like zinc dust in a neutral ammonium (B1175870) chloride solution can favor the formation of the corresponding N-(4-fluoro-2,5-dimethylphenyl)hydroxylamine.

These partial reduction products are synthetically useful. N-arylhydroxylamines, for instance, are key intermediates in various rearrangements, such as the Bamberger rearrangement, and can be used to synthesize other nitrogen-containing functional groups. researchgate.net Their controlled formation expands the synthetic utility of this compound beyond the direct production of anilines.

Reactions Involving Methyl Groups

The two methyl groups on the benzene ring of this compound serve as handles for a variety of functionalization reactions. Their benzylic position, activated by the adjacent aromatic ring, makes them susceptible to oxidation and halogenation, paving the way for further synthetic elaborations.

Oxidation and Halogenation of Alkyl Substituents

The methyl groups of this compound can be oxidized to carboxylic acids under strong oxidizing conditions. This transformation is a common strategy in organic synthesis to introduce acidic functionalities onto an aromatic ring. While specific experimental data for the oxidation of this compound is not extensively detailed in publicly available literature, the general principles of benzylic oxidation of nitroaromatic compounds are well-established. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed for this purpose. The reaction proceeds via a radical mechanism at the benzylic position.

Similarly, the methyl groups can undergo halogenation, most commonly bromination, at the benzylic position. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The Wohl-Ziegler reaction provides a regioselective method for the monobromination of the methyl group. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 1: Representative Reagents for Oxidation and Halogenation of Benzylic Methyl Groups

| Transformation | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Acidic or basic, heat | Carboxylic Acid |

| Oxidation | Chromic Acid (H₂CrO₄) | Acidic, heat | Carboxylic Acid |

| Halogenation | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light/heat | Benzylic Bromide |

| Halogenation | N-Chlorosuccinimide (NCS) | Radical initiator, light/heat | Benzylic Chloride |

Functionalization of Methyl Groups for Further Elaboration

The introduction of a halogen, typically bromine, at the benzylic position of one or both methyl groups opens up a plethora of possibilities for further synthetic modifications. The resulting benzylic halides are excellent electrophiles for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby expanding the molecular complexity and diversity of derivatives originating from this compound.

For instance, reaction with nucleophiles such as cyanides can lead to the formation of nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines. Alkoxides and phenoxides can be used to form ethers, while amines can yield substituted benzylamines. These transformations are fundamental in the construction of more complex molecules for various applications.

Derivatization Reactions for Expanding Chemical Diversity

Beyond the reactivity of the methyl groups, the fluorine atom and the aromatic ring of this compound provide additional avenues for derivatization, significantly broadening the scope of accessible chemical structures.

Formation of Amides, Esters, and Ethers

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located para to it. This allows for the displacement of the fluoride ion by various nucleophiles, leading to the formation of a diverse range of derivatives.

Reaction with primary or secondary amines, for example, can yield N-substituted 2,5-dimethyl-4-nitroanilines. These aniline derivatives can be further functionalized, for instance, by acylation to form amides. Similarly, reaction with alkoxides or phenoxides results in the formation of the corresponding ethers. While direct ester formation through SNAr at the fluorine position is not a standard transformation, the carboxylic acids obtained from the oxidation of the methyl groups can be readily converted to esters through standard esterification protocols.

Coupling Reactions and Carbon-Carbon Bond Formation

The aromatic ring of this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the fluorine atom itself is generally not the preferred leaving group for many standard coupling reactions compared to heavier halogens, derivatives obtained from the functionalization of the methyl groups or from the reduction of the nitro group can be suitable substrates.

For instance, a patent describes a Stille coupling reaction where a derivative of this compound is coupled with an organotin reagent. google.com This demonstrates the feasibility of forming new carbon-carbon bonds on the aromatic core. Other common cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could potentially be employed with appropriately functionalized derivatives of this compound, such as those bearing a triflate or a bromo substituent, to introduce a wide variety of aryl, vinyl, and alkynyl groups.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reactant | Product Type | Key Transformation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines | N-Aryl Anilines | C-N Bond Formation |

| Nucleophilic Aromatic Substitution | Alkoxides/Phenoxides | Aryl Ethers | C-O Bond Formation |

| Stille Coupling (on derivative) | Organostannane | Biaryl/Substituted Alkene | C-C Bond Formation |

| Suzuki Coupling (on derivative) | Boronic Acid/Ester | Biaryl | C-C Bond Formation |

| Heck Coupling (on derivative) | Alkene | Substituted Alkene | C-C Bond Formation |

| Sonogashira Coupling (on derivative) | Terminal Alkyne | Aryl Alkyne | C-C Bond Formation |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring of 1-fluoro-2,5-dimethyl-4-nitrobenzene makes it a valuable precursor for the synthesis of a wide array of complex aromatic and heterocyclic systems. The fluorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups and build larger molecular scaffolds. This reactivity is central to the construction of pharmacologically important heterocyclic cores.

For instance, in the synthesis of phenothiazine (B1677639) derivatives, which are known for their broad spectrum of biological activities, a fluoro-nitroaromatic compound can serve as a key starting material. The synthesis typically involves the reaction of the fluoro-nitroaromatic compound with an aminothiophenol derivative, followed by an intramolecular cyclization to form the characteristic tricyclic phenothiazine skeleton.

Similarly, the synthesis of benzimidazole (B57391) derivatives, another important class of heterocyclic compounds with diverse therapeutic applications, can be initiated from fluoro-nitroaromatic precursors. The general strategy involves the reaction with an ortho-phenylenediamine, where one of the amino groups displaces the fluorine atom, and the subsequent reduction of the nitro group, followed by cyclization, leads to the formation of the benzimidazole ring. While specific examples detailing the use of this compound in these exact syntheses are not extensively documented in publicly available literature, its structural similarity and reactivity pattern to other fluoro-nitroaromatics strongly suggest its applicability in these synthetic routes.

The following table summarizes the key reactions and resulting heterocyclic systems that can be potentially synthesized from this compound based on established synthetic methodologies for related compounds.

| Reactant | Key Reaction Type | Potential Heterocyclic Product |

| o-Aminothiophenol | Nucleophilic Aromatic Substitution, Intramolecular Cyclization | Substituted Phenothiazines |

| o-Phenylenediamine | Nucleophilic Aromatic Substitution, Reduction, Cyclization | Substituted Benzimidazoles |

| Substituted Anilines | Nucleophilic Aromatic Substitution | N-Aryl-2,5-dimethyl-4-nitroanilines |

| Alkoxides/Phenoxides | Nucleophilic Aromatic Substitution | Aryl/Alkyl ethers of 2,5-dimethyl-4-nitrophenol |

Building Block for Functional Materials Development

Organic building blocks are fundamental to the development of functional materials with tailored properties. researchgate.net While specific research detailing the application of this compound in the development of functional materials is not widely reported, its structural features suggest its potential as a valuable building block. The presence of the nitro group, which can be reduced to an amino group, and the displaceable fluorine atom allow for the incorporation of this unit into larger polymeric or supramolecular structures.

For example, aromatic diamines, which can be derived from the reduction of dinitro compounds or the reaction of fluoro-nitro compounds with amino-functionalized molecules, are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. These materials are known for their excellent thermal stability and mechanical properties. The dimethyl substitution on the benzene ring of this compound could influence the solubility and processing characteristics of the resulting polymers.

Furthermore, the electronic properties of the 2,5-dimethyl-4-nitroaniline (B186552) moiety, which can be obtained after nucleophilic substitution and reduction, could be exploited in the design of organic electronic materials. The electron-donating methyl groups and the electron-accepting nature of the nitro group (or its derivatives) can create a push-pull system, which is a common design motif for organic chromophores and materials with non-linear optical properties.

Intermediate in the Preparation of Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules that can be used to probe biological systems are of immense importance. This compound can serve as a versatile intermediate in the preparation of scaffolds for such research tools, including fluorescent probes and kinase inhibitors.

The development of fluorescent probes often relies on the synthesis of a core fluorophore that is further functionalized to enable specific detection of biological molecules or events. nih.gov The this compound scaffold can be elaborated through nucleophilic substitution to attach linkers or reactive groups that can then be conjugated to biomolecules or other reporter moieties. The nitro group can also be manipulated to modulate the fluorescent properties of the final probe.

Moreover, the synthesis of kinase inhibitors, which are a critical class of therapeutic agents, often involves the construction of complex heterocyclic scaffolds that can bind to the ATP-binding site of kinases. nih.govnih.gov The reactivity of this compound allows for its use as a starting material to build these intricate structures. For example, through a series of reactions involving nucleophilic aromatic substitution and subsequent cyclizations, it is conceivable to construct kinase inhibitor scaffolds based on quinoline, benzimidazole, or other heterocyclic systems. The dimethyl and nitro/amino functionalities would offer points for further diversification to optimize binding affinity and selectivity for the target kinase.

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Protocols

Traditional synthetic routes to fluoronitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as strong acids for nitration. The future of synthesizing 1-Fluoro-2,5-dimethyl-4-nitrobenzene and its derivatives lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Key areas for development include:

Advanced Catalytic Systems: Research is moving towards the use of novel catalysts to facilitate fluorination and nitration reactions under milder conditions. This includes the exploration of metal-free catalysts, such as N-doped carbons, which have shown high selectivity in the hydrogenation of related nitroarenes. mdpi.com Furthermore, the development of photocatalysis, particularly visible-light photoredox catalysis, offers a powerful strategy for introducing fluorine-containing groups into aromatic systems with high precision and efficiency. mdpi.com

Enzymatic and Biocatalytic Methods: The use of enzymes in synthesis represents a significant step towards sustainability. Biocatalytic platforms, potentially utilizing enzymes like cytochrome P450s or specific fluorinases, could enable highly regioselective and stereoselective synthesis of fluorinated compounds under environmentally benign conditions. nih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow reactors for nitration and other synthetic steps can offer superior control over reaction parameters like temperature and stoichiometry. This leads to higher yields, minimized side-product formation, and safer handling of energetic intermediates.

Alternative Solvents and Reaction Media: The replacement of conventional volatile organic solvents with greener alternatives, such as ionic liquids or low transition temperature mixtures (LTTM), is a critical goal. cbiore.id Microwave-assisted synthesis is another promising technique that can accelerate reaction times and reduce energy consumption. cbiore.id

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Stoichiometric strong acids (e.g., H₂SO₄/HNO₃) | Photoredox, enzymatic, metal-free catalysts | Milder conditions, higher selectivity, reduced waste |

| Reaction Conditions | High temperatures, hazardous solvents | Room temperature, flow chemistry, green solvents | Improved safety, energy efficiency, easier scale-up |

| Selectivity | Potential for isomer formation and over-nitration | High regioselectivity and stereoselectivity | Higher purity of desired product, simplified purification |

Exploration of Novel Reactivity Modes for the Compound

The specific substitution pattern of this compound—an electron-withdrawing nitro group, a halogen, and electron-donating methyl groups—creates a unique electronic landscape that warrants further investigation. While established reactions include nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, reduction of the nitro group to an amine, and oxidation of the methyl groups, future research will aim to uncover and exploit more nuanced reactivity. nbinno.com

Future avenues of exploration include:

Selective C-H Functionalization: Developing catalytic methods to selectively functionalize the aromatic C-H bonds would provide a direct route to novel derivatives without the need for pre-functionalized starting materials. This could involve transition metal-catalyzed cross-coupling reactions.

Ortho-Lithiation and Directed Metalation: Investigating the potential for directed ortho-metalation, guided by one of the existing substituents, could open pathways to a wide array of new, complex structures.

Derivatization via the Nitro Group: Beyond simple reduction, the nitro group can be a versatile handle for more complex transformations, including its conversion into other functional groups like nitroso, hydroxylamino, or its participation in cycloaddition reactions.

Photochemical Reactions: The nitroaromatic core suggests potential for interesting photochemical reactivity. Exploring its behavior under various light conditions could reveal novel rearrangement or substitution pathways.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research. The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how scientists approach the study of molecules like this compound.

Future applications in this domain include:

Predictive Reactivity Modeling: Quantum mechanical computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be used to model the molecule's electronic structure, molecular orbitals, and electrostatic potential. prensipjournals.com This data can be used to train ML algorithms to predict the most likely sites for electrophilic and nucleophilic attack, the outcomes of various reactions, and the properties of resulting derivatives. prensipjournals.com

High-Throughput Virtual Screening: AI-driven platforms can design and screen vast virtual libraries of derivatives based on this compound. By defining desired properties (e.g., binding affinity to a biological target, specific electronic properties), these algorithms can identify the most promising candidates for synthesis, significantly accelerating the discovery process.

Optimization of Reaction Conditions: Machine learning models can analyze experimental data to predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts for the synthesis of the compound and its derivatives. This data-driven approach can reduce the time and resources spent on empirical optimization.

| Research Area | Methodology | Projected Outcome |

|---|---|---|

| Reactivity Prediction | DFT/HF calculations, ML model training | Accurate prediction of reaction sites and outcomes |

| Derivative Design | High-throughput virtual screening, generative models | Rapid identification of novel molecules with desired properties |

| Synthesis Optimization | AI-driven analysis of experimental data | Optimized, high-yield synthetic protocols |

Interdisciplinary Research Integrating this compound into Emerging Fields of Chemistry

The structural motifs present in this compound make it a valuable building block for creating complex molecules with applications in diverse scientific fields. Interdisciplinary research will be key to unlocking its full potential.

Promising areas for integration include:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to fluorine's ability to enhance metabolic stability and binding affinity. nih.gov The title compound serves as a scaffold for synthesizing novel therapeutic agents. Its derivatives could be explored as potential antimicrobial or anticancer agents, leveraging the known bioactivity of nitroaromatic structures.

Materials Science: The nitroaromatic system is a key component in many dyes and pigments. Future work could involve incorporating this compound into novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or sensors, by modifying its structure to tune its photophysical and electronic properties.

Agrochemicals: The development of new pesticides and herbicides often involves fluorinated aromatic cores. nih.gov this compound can serve as a starting point for the synthesis of new agrochemicals, with research focusing on creating effective and environmentally safer alternatives to existing products.

Q & A

Q. What are the standard synthetic routes for preparing 1-fluoro-2,5-dimethyl-4-nitrobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitration and fluorination steps. For nitration, electrophilic aromatic substitution is guided by substituent directing effects. The methyl groups at positions 2 and 5 are ortho/para-directing, while fluorine at position 1 is meta-directing. A key challenge is avoiding over-nitration or isomer formation. highlights the use of nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ether or ethanol) is critical, as impurities like 1-fluoro-2,4-dinitrobenzene may arise. Yield optimization requires balancing temperature, stoichiometry, and reaction time.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) provide distinct splitting patterns due to fluorine coupling. Fluorine’s electronegativity deshields adjacent carbons, aiding structural confirmation .

- FT-IR : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1100–1250 cm⁻¹) .

- GC-MS : Retention time and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) confirm molecular weight and purity .

Q. How does the stability of this compound impact storage and handling protocols?

Answer: The compound is sensitive to light, heat, and moisture. Decomposition pathways include nitro group reduction (to amines) or hydrolysis. Storage at 0–6°C in amber glass vials under inert gas (N₂/Ar) is recommended . Handling requires PPE (gloves, lab coat) and fume hood use due to toxicity (UN 2811, Hazard Class 6.1) .

Advanced Research Questions

Q. How can competing substituent effects (fluoro, methyl, nitro) be managed during functionalization reactions?

Answer: The fluorine atom’s strong electron-withdrawing nature deactivates the ring, while methyl groups donate electrons. Computational modeling (e.g., DFT) predicts regioselectivity for further reactions (e.g., Suzuki coupling). For example, nitration at position 4 (para to fluorine) is favored over position 6 due to steric hindrance from methyl groups . Experimental validation requires controlled stepwise functionalization and HPLC monitoring to track intermediates .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Answer:

- Byproduct Analysis : Use LC-MS to identify impurities. For example, trace 1-fluoro-2,4-dinitrobenzene may form if nitration conditions are too vigorous.

- Isotopic Labeling : Introduce ¹⁵N or ¹⁸O isotopes to trace nitro group behavior during reactions .

- Kinetic Studies : Vary reaction parameters (e.g., temperature, solvent polarity) to map rate-determining steps. Polar aprotic solvents (DMF, DMSO) may stabilize intermediates and reduce side reactions .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) be optimized?

Answer: The nitro group’s electron-withdrawing effect enhances oxidative addition in Pd-catalyzed reactions. Key considerations:

- Catalyst Selection : Pd(OAc)₂/XPhos systems tolerate steric hindrance from methyl groups .

- Reductive Conditions : Use HCO₂NH₄ or Zn to reduce nitro to NH₂ post-coupling, avoiding premature reduction .

- Solvent Effects : DMF enhances solubility but may require lower temperatures (60°C) to prevent decomposition .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing conflicting spectral data (e.g., anomalous NMR splitting)?

Answer:

- Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to simplify splitting patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if pure crystals are obtainable .

Q. How can the compound’s environmental fate (e.g., degradation in aqueous systems) be studied?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.